molecular formula C16H21FN4O4 B5478443 N~2~-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

N~2~-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

Cat. No.: B5478443
M. Wt: 352.36 g/mol
InChI Key: HCFOJNSODNLHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N~2~-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The molecule also contains a fluoro-methoxybenzyl group, which could potentially increase its lipophilicity and membrane permeability .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring would provide a degree of rigidity to the molecule, while the fluoro-methoxybenzyl group could potentially participate in π-π stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the fluoro-methoxybenzyl group. The piperazine nitrogen atoms could potentially act as nucleophiles in reactions, while the fluoro-methoxybenzyl group could potentially undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the piperazine ring could increase its solubility in water, while the fluoro-methoxybenzyl group could increase its lipophilicity .

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O4/c1-25-11-3-2-10(12(17)6-11)9-21-5-4-19-16(24)13(21)7-15(23)20-8-14(18)22/h2-3,6,13H,4-5,7-9H2,1H3,(H2,18,22)(H,19,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFOJNSODNLHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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